(S)-Isoserine benzyl ester, hydrochloride
Description
Contextualizing α-Hydroxy-β-Amino Acid Derivatives in Chemical Biology
The α-hydroxy-β-amino acid motif is a crucial structural unit found in a wide array of biologically active natural products and pharmaceutical agents. researchgate.net These compounds are characterized by adjacent hydroxyl and amino groups, a feature that allows for complex hydrogen bonding and coordination to biological targets, such as enzyme active sites. In the field of chemical biology, these derivatives are highly valued as versatile chiral building blocks for the synthesis of complex molecules. researchgate.net
Researchers in academia and the pharmaceutical industry have utilized α-hydroxy-β-amino acid cores to develop a range of therapeutic agents, including peptidase and protease inhibitors, antibiotics, and antitumor compounds. researchgate.net For instance, derivatives of the α-hydroxy-β-amino acid allophenylnorstatine (Apns) are integral components in the design of HIV-1 protease inhibitors. nih.gov The synthesis of these compounds, particularly in an optically pure form, is an active area of research, as the specific stereochemistry is often critical for biological function. google.comacs.org
Academic Significance of Chiral Amino Acid Esters in Organic Synthesis
Chiral amino acid esters are fundamental tools in modern organic synthesis, primarily serving as protected forms of amino acids. The esterification of the carboxylic acid group, for example, into a benzyl (B1604629) ester, prevents it from participating in unwanted side reactions, thereby allowing chemists to selectively perform reactions on other parts of the molecule, such as the amino group. This protective strategy is a cornerstone of peptide synthesis, enabling the sequential and controlled assembly of amino acid residues into complex polypeptide chains.
Beyond their role in peptide synthesis, the inherent chirality of these esters makes them valuable starting materials for asymmetric synthesis. By starting with a stereochemically defined building block, chemists can construct complex target molecules with a high degree of stereocontrol. This is paramount in medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities. The benzyl ester group is particularly useful due to its relative stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation, a mild and efficient deprotection method.
Overview of Research Trajectories for (S)-Isoserine Benzyl Ester, Hydrochloride and its Derivatives
While this compound itself is a specialized starting material, research into its core structure, L-isoserine (the (S)-enantiomer), reveals significant academic and therapeutic interest. A primary research trajectory for L-isoserine derivatives has been the development of novel enzyme inhibitors, particularly for applications in oncology. nih.govtandfonline.com
One major focus has been the design and synthesis of L-isoserine derivatives as inhibitors of Aminopeptidase (B13392206) N (APN/CD13). nih.gov APN is a zinc-dependent metalloprotease that is over-expressed on the surface of various tumor cells and plays a critical role in tumor invasion, angiogenesis, and metastasis. nih.govtandfonline.com This makes it an attractive target for the development of new anti-cancer agents. researchgate.net Academic research has shown that L-isoserine itself has inhibitory activity against APN, and this has served as a starting point for further chemical modification. tandfonline.com Studies have detailed the synthesis of novel L-isoserine dipeptide and tripeptide derivatives to enhance this inhibitory potency. nih.govnih.govtandfonline.com For example, certain tripeptide derivatives of L-isoserine have demonstrated inhibitory concentrations (IC₅₀) comparable to or better than the well-known inhibitor, Bestatin (B1682670), marking them as promising lead compounds for future anti-cancer drug development. nih.govtandfonline.com
A second research avenue involves the use of isoserine derivatives as chiral building blocks for the asymmetric synthesis of other complex amino acids. nih.gov For instance, protected forms of L-isoserine have been used to create chiral bicyclic scaffolds that can undergo diastereoselective alkylation. nih.gov This methodology provides access to enantiomerically pure β²,²-amino acids—compounds with a quaternary stereocenter that are challenging to synthesize but are attractive for their applications in peptidomimetics and medicinal chemistry. nih.gov In these synthetic routes, the benzyl ester hydrochloride form of (S)-isoserine would serve as a stable, protected precursor, ready for incorporation into more elaborate molecular architectures.
Data Tables
Table 1: Physicochemical Properties of Serine Benzyl Ester Derivatives Note: Data for the specific (S)-Isoserine isomer is not readily available; properties are based on the closely related L-Serine benzyl ester hydrochloride for reference.
| Property | Value | Source(s) |
| IUPAC Name | benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 231.68 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 60022-62-0 | sigmaaldrich.compeptide.com |
| Form | White powder or crystals | sigmaaldrich.com |
| Solubility | Soluble in water |
Table 2: Summary of Research Applications for the (S)-Isoserine Scaffold
| Research Area | Application | Key Findings | Source(s) |
| Oncology / Medicinal Chemistry | Scaffold for Aminopeptidase N (APN/CD13) Inhibitors | L-isoserine derivatives, including di- and tripeptides, show potent inhibitory activity against APN, a key enzyme in tumor growth and metastasis. | nih.govtandfonline.comnih.govtandfonline.com |
| Asymmetric Synthesis | Chiral Building Block | Protected L-isoserine is used to synthesize chiral β²,²-amino acids via diastereoselective alkylation of bicyclic N,O-acetal intermediates. | nih.gov |
| Peptidomimetics | Component of Bioactive Peptides | The α-hydroxy-β-amino acid structure is a key component in peptidomimetics, including HIV-1 protease inhibitors. | researchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCUBOMIICFNI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Isoserine Benzyl Ester, Hydrochloride
Stereoselective Alkylation Approaches in Isoserine Synthesis
Stereoselective alkylation is a cornerstone in the synthesis of complex chiral molecules. For isoserine derivatives, controlling the stereochemistry at the α-position is critical for producing specific, biologically active compounds.
Currently, publicly available scientific literature does not detail a specific synthetic pathway for (S)-Isoserine benzyl (B1604629) ester, hydrochloride that originates from chiral oxysuccinic acid precursors.
A highly effective method for achieving stereocontrol in isoserine synthesis involves the diastereoselective alkylation of chiral bicyclic N,O-acetal derivatives. nih.govresearchgate.net This strategy begins with the synthesis of these bicyclic N,O-acetals through an acid-catalyzed reaction between a protected L-isoserine, such as N-Boc-L-isoserine methyl ester, and 2,2,3,3-tetramethoxybutane. nih.gov This reaction yields a mixture of diastereomeric bicyclic N,O-acetals, which can be separated. nih.govrsc.org
The subsequent alkylation of these chiral isoserine derivatives at the α-position is highly diastereoselective. nih.gov The stereochemical outcome, whether retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the bicyclic system. nih.govresearchgate.net Quantum mechanical calculations have suggested that a concave-face alkylation is favored due to reduced torsional and steric interactions in the bicyclic scaffold. nih.govresearchgate.net This methodology provides access to a range of chiral β²,²-amino acids, which are compounds with a quaternary stereocenter at the α-position. nih.gov
The general procedure for this diastereoselective alkylation involves dissolving the bicyclic N,O-acetal in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, followed by cooling to low temperatures (e.g., -78 °C). A base such as lithium hexamethyldisilazide (LHMDS) and an additive like hexamethylphosphoramide (B148902) (HMPA) are used to generate the enolate, which then reacts with an alkylating agent. nih.gov
| Reactant | Alkylating Agent | Product | Yield | Diastereomeric Ratio (dr) |
|---|
Following alkylation, acidic hydrolysis of the bicyclic acetals yields the desired α-alkylisoserine derivatives as hydrochloride salts in good yields. nih.gov The enantiomeric purity of these Cα-tetrasubstituted β-amino acids can be confirmed using techniques like NMR with chiral lanthanide shift reagents. nih.govrsc.org
Curtius Rearrangement Strategies for Amino Acid Ester Formation
The Curtius rearrangement is a versatile and widely used reaction in organic synthesis for the conversion of carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives via an isocyanate intermediate. nih.govnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. nih.gov The isocyanate can then be trapped by various nucleophiles. nih.govnih.gov
In the context of synthesizing amino acid esters related to isoserine, the Curtius rearrangement offers a powerful tool for introducing the amino group. The process typically starts with a carboxylic acid, which is converted to an acyl azide. rsc.org A common reagent used for this transformation is diphenylphosphoryl azide (DPPA). rsc.org The use of DPPA allows for a one-pot procedure where the acyl azide is formed and rearranges in situ to the isocyanate, which is then trapped by an alcohol, such as benzyl alcohol, to form the corresponding carbamate-protected amine, in this case, a benzyl carbamate (B1207046) (Cbz-protected amine). nih.govrsc.org
This strategy is advantageous as it often proceeds under mild conditions and with a high tolerance for various functional groups. nih.govnih.gov The rearrangement itself is known to occur with complete retention of the stereochemistry of the migrating group. nih.gov For the synthesis of (S)-Isoserine benzyl ester, a precursor carboxylic acid with the desired stereochemistry would be subjected to the Curtius rearrangement in the presence of benzyl alcohol to install the protected amino group and the benzyl ester in a concerted or sequential manner. A patent has described the use of the Curtius rearrangement in the synthesis of α-alkyl-isoserine, highlighting the use of DPPA in toluene (B28343) with methanol (B129727) as the nucleophile. rsc.org
Microwave-Assisted Synthetic Routes for Isoserine Dipeptides
Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates, improve yields, and enhance product purity, particularly in peptide synthesis. documentsdelivered.combanglajol.info The application of microwave heating is especially beneficial for overcoming the challenges associated with difficult peptide sequences, such as aggregation. documentsdelivered.com
In the synthesis of isoserine-containing dipeptides, microwave irradiation can be employed to facilitate the coupling of a protected isoserine derivative with another amino acid. acs.org One reported strategy involves the synthesis of β-phenylisoserine based dipeptides. acs.org This process can start from a cinnamoyl amide, which is converted to an epoxide. The subsequent ring-opening of this epoxide with various amines to form the β-phenylisoserine core structure can be significantly accelerated using microwave assistance, often in the presence of a solid support like alumina (B75360). acs.org The reaction times can be reduced from several hours to minutes. acs.org
For example, the reaction of a methyl-N-(3-phenyl glycidyl)-leucinate with an amine in dichloromethane (B109758) with neutral alumina can be completed in a microwave oven in approximately 18 minutes at 50 watts and 50 °C. acs.org Similarly, other couplings can be achieved in 20 minutes at 100 watts and 80 °C. acs.org Microwave-assisted protocols have also been successfully used for the synthesis of various N-protected dipeptide methyl esters with high yields and short reaction times, demonstrating the broad applicability of this technology in peptide chemistry. nih.gov
| Dipeptide Synthesis Step | Conventional Heating Time | Microwave-Assisted Time | Microwave Conditions |
|---|
Chemoenzymatic and Biocatalytic Synthesis Approaches for Enantiopure Intermediates
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiopure intermediates required for complex molecules like (S)-isoserine benzyl ester. researchgate.net These approaches leverage the high enantioselectivity and regioselectivity of enzymes to produce chiral building blocks with high optical purity. researchgate.net
Enzymes such as lipases, reductases, and dehydrogenases are commonly employed. researchgate.net For instance, the enantioselective reduction of a keto-ester precursor can yield a chiral hydroxy ester, a key intermediate for isoserine synthesis. researchgate.net Recombinant microorganisms expressing specific enzymes, such as reductases or dehydrogenases, can be used for these transformations on a preparative scale, often achieving high yields and enantiomeric excesses (e.e.) exceeding 99%. researchgate.net
Another powerful biocatalytic strategy is the reductive amination of a keto acid to form an amino acid. researchgate.net For example, leucine (B10760876) dehydrogenase has been used for the synthesis of (S)-tertiary leucine with greater than 95% yield and over 99.5% e.e. researchgate.net Such enzymatic systems often require cofactors like NADH, and cofactor recycling systems, for instance, using formate (B1220265) dehydrogenase, are integrated to make the process economically viable. researchgate.net
The development of engineered enzymes through directed evolution has further expanded the scope of biocatalysis, allowing for the synthesis of a wide range of chiral amines and other intermediates with tailored substrate specificities and enhanced stability. These biocatalytic methods are instrumental in accessing the enantiopure precursors necessary for the synthesis of (S)-isoserine and its derivatives.
Derivatization from Parent L-Isoserine and Related Amino Acids
The synthesis of (S)-isoserine benzyl ester, hydrochloride can be achieved through the derivatization of the parent L-isoserine or other related amino acids. A common and crucial step in this process is the protection of the carboxylic acid functionality as a benzyl ester.
The Fischer-Speier esterification is a classical and efficient method for this transformation. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent that allows for the azeotropic removal of water to drive the reaction to completion. While historically, solvents like benzene (B151609) or carbon tetrachloride were used, safer alternatives such as cyclohexane (B81311) have been successfully employed to produce enantiomerically pure amino acid benzyl esters. The resulting benzyl ester is often isolated as a stable p-toluenesulfonate salt.
The general procedure involves refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid in a suitable solvent for several hours. After cooling, the product is typically precipitated by the addition of a less polar solvent like ethyl acetate. This method has been shown to be effective for a variety of amino acids, yielding the corresponding benzyl esters in high purity and without racemization when appropriate reaction conditions are used.
Starting from commercially available L-isoserine, the initial step would be the protection of the amino group, for example, with a Boc group, followed by the esterification of the carboxylic acid with benzyl alcohol to form N-Boc-(S)-isoserine benzyl ester. nih.gov Subsequent deprotection of the amino group under acidic conditions would then yield the final product, this compound.
Ring-Opening Reactions of Chiral Cyclic Sulfamidates as a Synthetic Route
The synthesis of enantiomerically pure β-amino acids and their derivatives is a significant area of research in organic chemistry, driven by their importance in peptidomimetics and medicinal chemistry. One effective strategy for accessing these compounds is through the nucleophilic ring-opening of chiral cyclic sulfamidates derived from α-amino acids. This approach offers a high degree of stereocontrol, allowing for the synthesis of a variety of β-functionalized amino acids.
Chiral cyclic sulfamidates are valuable synthetic intermediates, often prepared from readily available amino alcohols. nih.gov In the context of synthesizing (S)-Isoserine benzyl ester, a key intermediate is the cyclic sulfamidate derived from (S)-isoserine, with the carboxylic acid group protected as a benzyl ester. These five-membered ring systems are activated towards nucleophilic attack, enabling the regio- and stereoselective introduction of a wide range of functional groups.
The general synthetic pathway commences with the preparation of the chiral cyclic sulfamidate from a suitably protected (S)-isoserine benzyl ester. This intermediate then undergoes a nucleophilic ring-opening reaction. The choice of nucleophile is critical as it determines the nature of the substituent introduced at the β-position. The reaction typically proceeds with complete inversion of configuration at the stereocenter undergoing attack, ensuring the stereochemical integrity of the final product.
Following the ring-opening, subsequent deprotection steps are carried out to remove the protecting groups from the amine and the newly introduced functionality if necessary. The final step involves the formation of the hydrochloride salt to yield this compound.
A representative, though not identical, example from the literature that demonstrates the utility of this methodology is the reaction of an isoserine-derived sulfamidate with various nucleophiles. acs.org For instance, the ring-opening of a related cyclic sulfamidate has been successfully achieved using sodium azide, leading to the corresponding β-azido derivative. acs.org This can then be reduced to a β-amino group. This highlights the versatility of the cyclic sulfamidate ring system in accommodating different nucleophiles.
While the direct synthesis of this compound via a specific ring-opening reaction is not extensively detailed as a singular procedure in the surveyed literature, the principles underlying this synthetic strategy are well-established. The following data table outlines a generalized process based on analogous reactions reported for isoserine-derived sulfamidates.
| Step | Reaction | Key Reagents and Conditions | Product |
| 1 | Formation of Cyclic Sulfamidate | Starting Material: N-protected (S)-isoserine benzyl ester. Reagents: Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by an oxidizing agent (e.g., RuO₄). Solvent: Anhydrous dichloromethane (DCM) or similar aprotic solvent. | N-protected cyclic sulfamidate of (S)-isoserine benzyl ester |
| 2 | Nucleophilic Ring-Opening | Nucleophile: A suitable oxygen nucleophile (e.g., protected hydroxide (B78521) equivalent) to introduce the β-hydroxyl group. Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). | N-protected (S)-isoserine benzyl ester derivative |
| 3 | Deprotection | Reagents: Acidic conditions (e.g., trifluoroacetic acid (TFA) for Boc group removal) or hydrogenation (for Cbz group removal). | (S)-Isoserine benzyl ester |
| 4 | Hydrochloride Salt Formation | Reagent: Hydrochloric acid (HCl) in a suitable solvent like diethyl ether or dioxane. | This compound |
The stereochemical outcome of the ring-opening reaction is a crucial aspect of this methodology. It has been confirmed to proceed with a complete inversion of configuration at the carbon atom undergoing nucleophilic attack. acs.org This high degree of stereoselectivity is a significant advantage of using chiral cyclic sulfamidates as synthetic intermediates. The versatility of this approach allows for the synthesis of a diverse array of β-amino acid derivatives by simply varying the nucleophile used in the ring-opening step. nih.govacs.org
Stereochemical Control and Chirality in S Isoserine Benzyl Ester Chemistry
Mechanisms of Stereospecific Alkylation
The stereospecific alkylation of isoserine derivatives is a powerful method for introducing new substituents at the α-carbon with a high degree of stereochemical control. A key strategy involves the use of chiral bicyclic N,O-acetals derived from L-isoserine. nih.govnih.gov These derivatives undergo diastereoselective alkylation at the α-position, and interestingly, the stereochemical outcome—either retention or inversion of configuration—is dependent on the relative configuration of the stereocenters within the bicyclic system. nih.govnih.govacs.org
The mechanism of this stereospecific alkylation is believed to proceed through a highly pyramidalized chiral enolate intermediate. nih.govacs.org This enolate can undergo rapid pyramidal inversion. Quantum mechanical calculations have suggested that the alkylation preferentially occurs from the concave face of the bicyclic scaffold. This preference is attributed to reduced torsional and steric interactions in the transition state. nih.govnih.gov The delicate balance of steric interactions between the various functional groups on the diastereomeric intermediates plays a crucial role in determining their thermodynamic stability and, consequently, the distribution of the final products. nih.govnih.gov
This methodology provides a reliable route to chiral β²,²-amino acids, which are valuable compounds in peptidomimetic and medicinal chemistry due to the presence of a quaternary stereocenter at the α-position. nih.govnih.gov
Retention and Inversion of Configuration in Rearrangement and Ring-Opening Reactions
The stereochemical integrity of (S)-isoserine benzyl (B1604629) ester derivatives can be maintained or inverted during rearrangement and ring-opening reactions, depending on the reaction type and mechanism. A notable example is the nucleophilic ring-opening of quaternary sulfamidates derived from α-alkylated isoserine. For instance, α-benzylisoserine can be converted into a five-membered cyclic sulfamidate. nih.govacs.orgresearchgate.net This chiral sulfamidate scaffold can then undergo stereospecific nucleophilic ring-opening reactions. nih.gov
These ring-opening reactions with various nucleophiles proceed with inversion of configuration at the tetrasubstituted carbon center. nih.gov This stereochemical outcome is significant as it allows for the synthesis of a diverse range of enantiopure β²,²-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines. nih.govresearchgate.net For example, reaction of the chiral sulfamidate with sodium azide (B81097), followed by further transformations, yields α-benzyl-α,β-diaminopropanoic acid. acs.org The predictable inversion of stereochemistry in these ring-opening reactions makes them a valuable tool in asymmetric synthesis.
While detailed studies on rearrangement reactions specifically for (S)-isoserine benzyl ester are not extensively documented in the provided context, the principles of stereochemical control observed in related systems suggest that intramolecular rearrangements could also proceed with high stereoselectivity, governed by the specific transition state geometries.
Preparation of Enantiomerically Pure (S)- and (R)-Isoserine Derivatives
The synthesis of enantiomerically pure (S)- and (R)-isoserine derivatives is crucial for their application in various fields. One effective strategy for obtaining these enantiopure compounds is through the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from L-isoserine, followed by acidic hydrolysis of the alkylated scaffolds. nih.govnih.govacs.orgresearchgate.net
Remarkably, by starting with different diastereomers of the bicyclic N,O-acetal, it is possible to produce enantiomeric α-alkylisoserine derivatives. For instance, the methylation of one diastereomeric bicyclic precursor may proceed with inversion of configuration, while the methylation of another diastereomer occurs with retention of configuration. researchgate.net This leads to the formation of enantiomeric methylated products. Subsequent hydrolysis of these separated, diastereomerically pure bicyclic compounds yields the corresponding enantiomerically pure (R)- and (S)-α-alkylisoserines. nih.gov
The enantiomeric purity of the final products, such as in the case of enantiomeric α-benzylisoserine derivatives, can be confirmed using techniques like NMR with chiral lanthanide shift reagents. acs.org This approach demonstrates a powerful method for accessing both enantiomers of a desired α-substituted isoserine derivative from a single chiral starting material (L-isoserine).
Role of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
Chiral auxiliaries and catalysts are fundamental to achieving high stereoselectivity in the synthesis of derivatives of (S)-isoserine benzyl ester. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. nih.gov
In the context of isoserine chemistry, chiral bicyclic N,O-acetals formed from L-isoserine serve as effective chiral auxiliaries. nih.govnih.gov These auxiliaries create a chiral environment that directs the diastereoselective alkylation of the α-position. nih.gov The rigid bicyclic structure of the auxiliary dictates the trajectory of the incoming electrophile, leading to a high degree of stereocontrol. nih.govnih.gov After the desired stereocenter is created, the auxiliary can be removed, typically by hydrolysis, to yield the enantiomerically enriched product. nih.govnih.govresearchgate.net
While the use of chiral N,O-acetal auxiliaries is a well-documented strategy for isoserine derivatives, the broader field of asymmetric synthesis employs a wide array of chiral catalysts to achieve stereoselectivity. These can be broadly categorized into:
Transition metal complexes: Chiral ligands coordinated to a metal center (e.g., rhodium, palladium) can create a chiral catalytic environment for reactions such as enantioselective hydrogenation. jocpr.com
Organocatalysts: Small organic molecules, such as proline and its derivatives, can act as catalysts and are valued for operating under mild conditions. jocpr.com
Biocatalysts: Enzymes, being inherently chiral, can catalyze reactions with exceptional selectivity. jocpr.com
Although specific applications of these other catalyst types to (S)-isoserine benzyl ester are not detailed in the provided search results, they represent important tools in the synthetic chemist's arsenal (B13267) for controlling chirality. The isosteric approach to designing chiral ligands is one strategy for expanding the diversity of available chiral catalysts. bohrium.com
Role of S Isoserine Benzyl Ester, Hydrochloride As a Chiral Building Block
Foundation in Peptide Chemistry and Protein Engineering
While not one of the canonical amino acids found in proteins, the isoserine framework has relevance in the broader fields of peptide chemistry and protein engineering. wikipedia.org In peptide synthesis, protecting groups are essential to prevent unwanted side reactions and ensure the correct sequence assembly. The benzyl (B1604629) ester moiety in (S)-Isoserine benzyl ester serves as a common and effective protecting group for the carboxylic acid function. peptide.compeptide.com This protection is typically stable during the coupling steps of solid-phase peptide synthesis (SPPS) and can be removed under specific conditions, often involving acidolysis or catalytic hydrogenolysis. peptide.combachem.com
The general scheme for SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to a solid resin. bachem.com The use of amino acid esters, including benzyl esters, is fundamental to this process, both for protecting the C-terminus of the first amino acid attached to the resin and for the incoming amino acid monomers. peptide.comgoogle.com Enzymatic peptide synthesis also utilizes amino acid esters as acyl donor substrates, where proteases catalyze the formation of peptide bonds in a kinetically controlled process. google.comresearchgate.netfrontiersin.orgresearchgate.net
The incorporation of non-proteinogenic amino acids like isoserine into peptides is a key strategy in protein engineering to introduce novel structural or functional properties. wikipedia.orgresearchgate.net Although the direct incorporation of (S)-isoserine into proteins in vivo requires specialized techniques like genetic code expansion, its derivatives are crucial for synthesizing modified peptides and proteins with unique characteristics. researchgate.netnih.gov
Construction of Complex Molecules from Isoserine Scaffolds
The isoserine scaffold is a cornerstone in the synthesis of several highly complex and medicinally important molecules. Its most prominent application is in the synthesis of the side chain of Paclitaxel (Taxol), a potent anti-cancer agent. nih.govmdpi.comresearchgate.netnih.gov The biological activity of Paclitaxel is critically dependent on its C-13 side chain, which is an N-benzoyl-(2'R,3'S)-3'-phenylisoserine moiety. nih.govnih.gov The semi-synthesis of Paclitaxel from advanced intermediates like baccatin (B15129273) III relies on the efficient and stereocontrolled synthesis of this isoserine-derived side chain, which is then coupled to the taxane (B156437) core. researchgate.netumn.edu Various synthetic strategies have been developed to access this crucial side chain, highlighting the central role of isoserine derivatives in the production of this blockbuster drug and its analogs. nih.govumn.educapes.gov.brnih.govnih.gov
Beyond Taxol, isoserine derivatives serve as precursors to other valuable chiral intermediates. For instance, they can be converted into chiral aziridines. scispace.comsci-hub.senih.govchemistryviews.org Aziridines are strained, three-membered heterocyclic compounds that are highly versatile building blocks in their own right. scispace.comsci-hub.se Through stereospecific ring-opening reactions, chiral aziridines derived from isoserine can provide access to a diverse array of functionalized molecules, including other non-natural amino acids and complex amines, further demonstrating the utility of the isoserine scaffold in diversity-oriented synthesis. cam.ac.ukrsc.orgbeilstein-journals.orgfrontiersin.orgnih.gov This strategy allows chemists to leverage the stereochemistry of isoserine to build a variety of complex natural products and their analogs. uni-bayreuth.deuci.edumdpi.com
Application in the Synthesis of Quaternary α-Amino Acids and β-Amino Acids
A significant application of (S)-isoserine as a chiral building block is in the asymmetric synthesis of α,α-disubstituted amino acids, also known as quaternary amino acids, and specifically β²,²-amino acids. nih.gov These structures contain a stereocenter at the α-carbon that is substituted with two non-hydrogen side chains, making their stereocontrolled synthesis a considerable challenge. nih.gov
Researchers have developed methodologies starting from (S)-isoserine methyl ester to create chiral bicyclic N,O-acetals. nih.gov These rigid scaffolds allow for highly diastereoselective alkylation at the α-position. The stereochemical outcome of the alkylation (retention or inversion) can be controlled by the specific configuration of the bicyclic template. nih.gov This method provides access to a variety of enantiomerically pure (R)- and (S)-α-alkylisoserines after acidic hydrolysis of the alkylated intermediates.
The table below summarizes the results of the diastereoselective alkylation of a specific chiral N,O-acetal derived from (S)-N-Boc-isoserine methyl ester with various electrophiles.
| Electrophile | Product Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Methyl Iodide | 95 | 83:17 |
| Ethyl Triflate | 92 | 85:15 |
| Benzyl Iodide | 91 | 80:20 |
| Allyl Iodide | 93 | 87:13 |
These α-alkylated isoserine derivatives are valuable precursors for various β²,²-amino acids. For example, (S)-α-benzylisoserine can be transformed into a five-membered cyclic sulfamidate. This intermediate can then undergo regioselective ring-opening with various nucleophiles to yield a diverse range of enantiopure β²,²-amino acids, such as α-benzyl-α-heterofunctionalized-β-alanines. nih.gov
Utility in Peptidomimetic Design and Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The unique amino acids derived from (S)-isoserine are particularly useful in the design and synthesis of peptidomimetics.
The incorporation of quaternary α-amino acids, such as the α-alkylisoserines and β²,²-amino acids synthesized from isoserine scaffolds, into peptide sequences introduces significant conformational constraints. nih.gov This rigidity is a key tool in peptidomimetic design, as it helps to lock the peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity. The ability of α-methylisoserine to induce folded conformations in peptides has been noted as particularly valuable. nih.gov
Furthermore, isoserine derivatives themselves have been used as the basis for developing potent enzyme inhibitors. For example, novel L-isoserine dipeptide and tripeptide derivatives have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme over-expressed on the surface of tumor cells and implicated in cancer invasion and metastasis. nih.gov In these studies, isoserine serves as a core scaffold to which other amino acids are attached, leading to the discovery of lead compounds for the development of new anticancer agents. nih.gov This direct use of isoserine-containing structures in drug design underscores its importance as a chiral building block for creating sophisticated and therapeutically relevant peptidomimetics.
Design and Synthesis of Advanced S Isoserine Derivatives and Analogs
Oligopeptide and Dipeptide Formation with (S)-Isoserine Moieties
The incorporation of (S)-isoserine into peptide chains offers a powerful strategy for developing peptidomimetics with enhanced stability and novel biological activities. As a non-natural amino acid, (S)-isoserine can alter the conformational properties of peptides and render them less susceptible to enzymatic degradation.
A significant area of research has been the design and synthesis of L-isoserine-containing dipeptides and tripeptides as potent inhibitors of aminopeptidase (B13392206) N (APN/CD13), a key enzyme in tumor invasion and angiogenesis. nih.govnih.gov The synthesis of these peptide derivatives typically involves standard solution-phase peptide coupling methods. The general synthetic route commences with the protection of the amino group of L-isoserine, commonly with a tert-butoxycarbonyl (Boc) group. The protected L-isoserine is then coupled with the desired amino acid or peptide fragment using a suitable coupling agent.
Commonly employed coupling reagents in these syntheses include N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). bachem.com These reagents facilitate the formation of an active ester of the carboxylic acid, which then readily reacts with the free amino group of the coupling partner to form the peptide bond. Subsequent deprotection of the N-terminal protecting group allows for further elongation of the peptide chain.
For instance, a series of L-isoserine dipeptide and tripeptide derivatives have been synthesized and evaluated for their APN inhibitory activity. nih.govnih.gov The research revealed that tripeptide derivatives generally exhibit higher potency than their dipeptide counterparts, suggesting that the third amino acid residue contributes to enhanced interaction with the APN binding site. nih.gov One of the most potent compounds identified was compound 16l , a tripeptide derivative, which displayed an IC₅₀ value of 2.51 ± 0.2 µM against APN, an activity comparable to the known inhibitor Bestatin (B1682670) (IC₅₀ = 6.25 ± 0.4 µM). nih.gov
| Compound | Structure | APN IC₅₀ (µM) |
|---|---|---|
| 14b | L-isoserine-L-phenylalanine-L-leucine derivative | 12.2 |
| 16l | L-isoserine-L-phenylalanine derivative with a substituted amine | 2.51 ± 0.2 |
| Bestatin | Reference APN inhibitor | 7.3 (for 14b comparison), 6.25 ± 0.4 (for 16l comparison) |
Functionalization for Specific Biological Probes (e.g., Glycosylated Amino Acid Derivatives)
The functionalization of (S)-isoserine is a key strategy for developing specific biological probes to investigate cellular processes. The hydroxyl group of (S)-isoserine provides a convenient handle for the attachment of various functional moieties, including fluorophores and carbohydrates.
Glycosylated (S)-Isoserine Derivatives: Glycosylation is a crucial post-translational modification that influences protein folding, stability, and function. The synthesis of glycosylated amino acids is therefore of great interest for studying the effects of glycosylation on peptide and protein biology. While the direct glycosylation of (S)-isoserine is not extensively documented in the provided search results, the general methodologies for O-glycosylation of similar hydroxy amino acids like serine and threonine can be applied.
A common approach involves the reaction of a protected amino acid with a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, in the presence of a suitable promoter. For (S)-isoserine, the synthesis would likely involve the protection of the amino and carboxyl groups, followed by the reaction of the free hydroxyl group with an activated sugar derivative. The choice of protecting groups and reaction conditions would be critical to ensure stereoselective formation of the desired glycosidic linkage.
Fluorescent Probes: The development of fluorescent probes allows for the visualization and tracking of biomolecules in living systems. nih.govrsc.org (S)-Isoserine can be functionalized with a fluorophore to create probes for studying enzyme activity or for imaging specific cellular targets. The amino or hydroxyl group of (S)-isoserine can be used for the covalent attachment of a fluorescent dye. For example, the amino group can be reacted with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore to form a stable amide or thiourea (B124793) linkage, respectively. Alternatively, the hydroxyl group could be etherified with a fluorescent reporter group. The design of such probes would aim to minimize perturbation of the biological activity of the (S)-isoserine moiety while maximizing the fluorescent signal and specificity. nih.gov
Conformationally Constrained Analogs of (S)-Isoserine for Biological Studies
Introducing conformational constraints into the structure of (S)-isoserine can lead to analogs with enhanced biological activity, improved receptor selectivity, and increased metabolic stability. By restricting the rotational freedom of the molecule, these analogs can pre-organize into a bioactive conformation, leading to a more favorable binding entropy upon interaction with their biological target.
One approach to creating conformationally constrained analogs of (S)-isoserine is through the incorporation of its backbone into a cyclic system. For example, researchers have designed and synthesized a series of conformationally constrained (S)-isoserine analogs with the aim of developing potent and selective inhibitors of the GABA transporter 3 (GAT3). researchgate.net In this study, the flexible backbone of (S)-isoserine was incorporated into azetidine (B1206935) and pyrrolidine (B122466) rings to create rigidified structures.
The synthesis of these analogs involved multi-step sequences starting from readily available chiral precursors. The biological evaluation of these compounds using [³H]GABA uptake assays at recombinant human GAT3 identified the azetidine and pyrrolidine analogs as potent inhibitors. researchgate.net This demonstrates that the introduction of conformational constraints can significantly impact the biological activity of (S)-isoserine derivatives.
Another strategy for introducing conformational constraints is the synthesis of β-lactams (2-azetidinones) from isoserine derivatives. The rigid four-membered ring of the β-lactam can serve as a scaffold for presenting key pharmacophoric groups in a well-defined spatial arrangement. While the direct synthesis of β-lactams from (S)-isoserine is not detailed in the provided search results, methods for synthesizing β-lactams from related β-amino acids are well-established and could be adapted for (S)-isoserine.
Phospho-Amino Acid and Prodrug Derivatives
Phospho-Amino Acid Derivatives: Phosphorylation of amino acid residues is a key post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphorylated amino acid analogs is therefore crucial for studying the role of phosphorylation in health and disease. The hydroxyl group of (S)-isoserine makes it a candidate for phosphorylation to create phospho-(S)-isoserine derivatives.
The synthesis of such derivatives would typically involve the use of a phosphorylating agent, such as a phosphoramidite (B1245037) or a phosphochloridate, to introduce a phosphate (B84403) group onto the hydroxyl moiety of a suitably protected (S)-isoserine. Challenges in the synthesis of phospho-amino acids include the lability of the phosphate ester bond, which requires careful selection of protecting groups and deprotection strategies.
To overcome the instability of phosphate esters, non-hydrolyzable phosphonate (B1237965) analogs are often synthesized. For example, a prodrug of a phosphoserine peptidomimetic incorporating a difluoromethylene-phosphonate group has been developed. nih.gov This moiety acts as a stable isostere of the phosphate group. The synthesis of a similar phosphonate analog of (S)-isoserine could provide a valuable tool for studying phosphorylation-dependent biological processes.
Prodrug Derivatives: The prodrug approach is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov For (S)-isoserine, the hydroxyl and amino groups offer opportunities for the attachment of promoieties that can be cleaved in vivo to release the active parent molecule.
For instance, the hydroxyl group can be esterified with a promoiety to enhance lipid solubility and improve membrane permeability. This can be particularly useful for improving the oral bioavailability of (S)-isoserine-based drugs. The design of such prodrugs would involve the selection of an ester linkage that is stable in the gastrointestinal tract but is readily cleaved by esterases in the bloodstream or target tissues to release the active (S)-isoserine derivative.
A specific example of a prodrug strategy involving a phosphoserine mimetic highlights the potential for developing sophisticated delivery systems. nih.gov In this case, the phosphonate group was masked with a promoiety that is cleaved intracellularly to release the active, doubly charged phosphonate mimetic. A similar approach could be envisioned for phospho-(S)-isoserine derivatives to enhance their cellular uptake and target engagement.
Applications in Advanced Organic Synthesis
Strategic Advantages in Streamlining Complex Synthetic Routes
The use of (S)-isoserine benzyl (B1604629) ester, hydrochloride offers several strategic advantages that help to simplify and shorten complex synthetic pathways. As a chiral building block, it provides a straightforward way to introduce a specific stereocenter into a target molecule, thereby avoiding the need for challenging asymmetric syntheses or chiral resolutions at later stages.
The compound incorporates two key protecting groups, the benzyl ester and the hydrochloride salt of the amine, which are integral to its strategic utility:
Benzyl Ester Group : This group protects the carboxylic acid functionality. It is relatively stable to a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation. This orthogonality allows for selective manipulation of other functional groups within the molecule without affecting the carboxylic acid.
Amino Group Protection : As a hydrochloride salt, the amino group is protected and protonated. This prevents unwanted side reactions, such as acylation or oxidation, during synthetic transformations. The free amine can be easily liberated by treatment with a base.
Formation of Nitrogen-Heterocycles via Isoserine Precursors
The isoserine scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and pharmaceuticals. researchgate.netrsc.orgfrontiersin.org The relative positioning of the amino and hydroxyl groups in isoserine facilitates cyclization reactions to form important heterocyclic rings like oxazolidinones, β-lactams, and oxazolidines.
Oxazolidinone Synthesis: Isoserine derivatives can be efficiently converted into the 1,3-oxazolidin-2-one core. For instance, a synthesis of the antibiotic linezolid (B1675486) utilized an isoserine-derived α-hydroxy amide. researchgate.net This precursor undergoes expedient cyclization to form an intermediate oxazolidine-2,4-dione, which is then selectively reduced to furnish the core structure of linezolid in nearly quantitative yield. researchgate.net This demonstrates how the inherent structure of isoserine can be directly translated into a complex heterocyclic target.
β-Lactam Synthesis: β-Lactams, the key structural motif in penicillin and other antibiotics, are another class of heterocycles accessible from isoserine. nih.govchemistryworld.comrsc.org The ester enolate-imine cyclocondensation is a common method for synthesizing β-lactams. nih.govencyclopedia.pub Furthermore, dipeptides containing an isoserine residue at the N-terminus can be synthesized through the ring-opening of N-Boc-3-hydroxy-β-lactams with various amino acid esters, a process that proceeds in high yields without the need for a coupling agent. nih.gov
Oxazolidine (B1195125) Synthesis: Asymmetric synthesis of N-substituted oxazolidinyl nucleosides has been achieved starting from L-isoserine. nih.gov Stereoselective construction of oxazolidine intermediates can be accomplished by condensing N-protected L-isoserine with benzoyloxy acetaldehyde (B116499) dimethyl acetal. nih.gov These examples highlight the role of isoserine precursors in providing stereocontrolled access to important heterocyclic systems.
Synthesis of α,β-Diamino Acids and Related Structures
α,β-Diamino acids are crucial components of numerous bioactive peptides, enzyme inhibitors, and pharmaceutical agents. nih.gov (S)-Isoserine benzyl ester, hydrochloride serves as an excellent starting material for the stereoselective synthesis of these valuable compounds, particularly those bearing a quaternary stereocenter at the α-position, which are challenging to prepare. nih.gov
A robust strategy involves the conversion of protected L-isoserine into chiral bicyclic N,O-acetals. nih.gov These intermediates undergo highly diastereoselective alkylation at the α-position. Subsequent acidic hydrolysis of these alkylated scaffolds yields enantiopure α-alkylisoserine derivatives as their hydrochloride salts. nih.gov
Further elaboration of these intermediates leads to the desired α,β-diamino acids. For example, α-benzylisoserine can be transformed into a five-membered ring cyclic sulfamidate. This sulfamidate is a key intermediate that undergoes regioselective ring-opening with various nucleophiles. Reaction with sodium azide (B81097), followed by hydrogenation and hydrolysis, yields α-benzyl-α,β-diaminopropanoic acid as its hydrochloride salt. nih.gov This methodology provides a reliable route to a variety of enantiopure β²,²-amino acids. nih.gov
The table below summarizes the key steps and results in a representative synthesis of α-alkylisoserine derivatives, which are precursors to α,β-diamino acids. nih.gov
| Starting Material | Alkylating Agent | Product | Alkylation Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Bicyclic N,O-acetal 2 | Methyl Iodide | Methyl (2R,7R,7aS)-7-Methoxy-2,7,7a-trimethyl-5-oxotetrahydro-5H-oxazolo[4,3-b]oxazole-2-carboxylate (5a) | 95 | 83:17 |
| Bicyclic N,O-acetal 2 | Ethyl Trifluoromethanesulfonate | Methyl (2R,7R,7aS)-2-Ethyl-7-methoxy-7,7a-dimethyl-5-oxotetrahydro-5H-oxazolo[4,3-b]oxazole-2-carboxylate (5b) | 92 | 85:15 |
| Bicyclic N,O-acetal 2 | Allyl Iodide | Methyl (2R,7R,7aS)-2-Allyl-7-methoxy-7,7a-dimethyl-5-oxotetrahydro-5H-oxazolo[4,3-b]oxazole-2-carboxylate (5d) | 93 | 87:13 |
| Bicyclic N,O-acetal 3 | Benzyl Iodide | Methyl (2S,7S,7aR)-2-Benzyl-7-methoxy-7,7a-dimethyl-5-oxotetrahydro-5H-oxazolo[4,3-b]oxazole-2-carboxylate (6c) | 89 | 80:20 |
Pre Clinical Biological Research and Mechanistic Investigations
Modulation of Neurotransmitter Pathways and Neuroprotective Studies (in vitro/animal models)
Research into the parent compound, (S)-isoserine, suggests a significant role in modulating neurotransmitter systems, particularly the GABAergic system. In a mouse model of stroke, (S)-isoserine demonstrated beneficial effects that point towards a neuroprotective mechanism. ku.dkbohrium.com The compound's action is linked to the GABA transporter 3 (GAT3), which is involved in regulating tonic inhibition—a persistent, low-level activation of GABA receptors that influences neuronal excitability. ku.dkbohrium.com Following an ischemic event, GAT3 protein levels in the peri-infarct tissue are reportedly decreased, leading to an increase in tonic inhibition which can impair functional recovery. nih.gov
Studies hypothesize that as a substrate for GAT3, (S)-isoserine can modulate GABAergic neurotransmission. By competing with GABA for uptake via GAT3, it can increase the ambient levels of GABA, thereby influencing tonic currents. nih.gov Furthermore, it has been proposed that sustained administration of a GAT substrate like isoserine could lead to an upregulation of GAT3 surface expression. nih.gov This potential upregulation may help normalize GABA uptake, dampen excessive tonic inhibition post-stroke, and consequently improve functional recovery. nih.gov These findings highlight GAT3 as a promising target for therapeutic intervention in brain pathologies like stroke, with (S)-isoserine serving as a key investigational tool. ku.dkbohrium.com
Enzyme Inhibition Studies (e.g., Aminopeptidase (B13392206) N/CD13)
(S)-Isoserine benzyl (B1604629) ester, hydrochloride belongs to a class of compounds investigated for their potential as enzyme inhibitors. Specifically, derivatives of L-isoserine have been synthesized and evaluated for their ability to inhibit Aminopeptidase N (APN), also known as CD13. tandfonline.com APN/CD13 is a zinc-dependent metalloprotease expressed on the surface of various cells, including endothelial and tumor cells, and plays a role in processes like angiogenesis. nih.govmdpi.com
In studies exploring isoserine derivatives, the focus has been on their capacity to block the catalytic activity of APN/CD13. While specific inhibitory constants for (S)-Isoserine benzyl ester, hydrochloride are not detailed in the provided context, related isoserine derivatives have been shown to act as inhibitors of this enzyme. tandfonline.com For instance, a novel peptide ligand, G4 (VGCARRYCS), was identified as a competitive inhibitor of CD13, binding to the enzyme's catalytic pocket and inhibiting its activity with a high affinity, demonstrating an inhibition constant (Ki) of 21 ± 7 nM. nih.gov The inhibitory potential of such compounds is significant as APN/CD13 is considered a therapeutic target in oncology due to its role in tumor growth and invasion. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors. For inhibitors of APN/CD13, the interaction with the enzyme's active site is paramount. The development of various isoserine derivatives has allowed for an exploration of how different chemical modifications affect inhibitory potency. tandfonline.com For example, the nature of the amino acid side chain and the type of ester group can significantly influence the compound's ability to bind to the enzyme. While detailed SAR studies specifically for (S)-Isoserine benzyl ester are not extensively covered, the general principles of APN/CD13 inhibition suggest that both the isoserine core and the benzyl ester moiety would contribute to the binding affinity and specificity. The benzyl group, for instance, can engage in hydrophobic interactions within the enzyme's binding pocket, potentially enhancing inhibitory activity compared to smaller alkyl esters.
Interaction with GABA Transporters (e.g., GAT3)
The primary neurological mechanism associated with the parent compound, (S)-isoserine, is its interaction with the GABA transporter 3 (GAT3). ku.dkbohrium.com GATs are critical for terminating GABAergic signaling by removing GABA from the synaptic cleft. nih.gov GAT3 is predominantly expressed in glial cells and plays a key role in controlling extrasynaptic GABA concentrations, which mediate tonic inhibition. nih.gov
(S)-isoserine is characterized as a GAT3-preferring substrate. ku.dkbohrium.com This means it is not only recognized and bound by the transporter but is also transported across the cell membrane. In doing so, it acts as a competitive substrate inhibitor, vieing with endogenous GABA for transport. nih.gov This competition effectively reduces the rate of GABA clearance from the extracellular space, leading to an elevation of ambient GABA levels. nih.gov This elevation can, in turn, enhance tonic GABAergic currents. nih.gov Research using fluorescence-based membrane potential assays has confirmed that L-isoserine is a substrate for GAT3 with a potency similar to that of GABA itself. nih.gov
Table 1: Potency of L-isoserine at GAT3
| Compound | Assay Type | Parameter | Value (µM) |
| L-isoserine | FMP Assay | EC₅₀ | 10.7 |
This interactive table summarizes the measured potency of L-isoserine as a substrate for the GAT3 transporter.
The interaction between (S)-isoserine and GAT3 is governed by strict structural and stereochemical requirements. ku.dk To understand these determinants, researchers have synthesized and evaluated a series of conformationally constrained analogs of (S)-isoserine. ku.dkbohrium.com These studies revealed that even minor modifications to the isoserine structure could dramatically reduce or eliminate GAT3 inhibitory activity. ku.dkbohrium.com
Key findings from these SAR studies include:
Stereochemistry: The specific stereochemistry of the isoserine molecule is critical for its activity at GAT3.
Conformation: Constraining the molecule's conformation, for example by incorporating it into an azetidine (B1206935) or pyrrolidine (B122466) ring system, can maintain or even enhance potency. ku.dk
Substituents: The addition of simple or larger substituents at the α- and N-positions, or even a slight enlargement of a heterocyclic ring, was found to abrogate GAT3 inhibition. ku.dkbohrium.com
These findings indicate that the binding pocket of GAT3 is highly sensitive to the size and shape of the ligand. The observed SAR provides a roadmap for the future design of more potent and selective GAT3 inhibitors, which could serve as valuable tools for studying the role of GAT3 in various brain pathologies. ku.dkbohrium.com
Antiproliferative Activity in Cell Lines (in vitro oncology research)
While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available research, investigations into closely related L-isoserine derivatives have demonstrated significant potential in curbing the growth of cancer cells. A notable study focused on a series of novel L-isoserine derivatives and their ability to inhibit aminopeptidase N (APN/CD13), an enzyme implicated in tumor invasion, angiogenesis, and metastasis. tandfonline.com
In this research, several L-isoserine dipeptide and tripeptide analogues were synthesized and evaluated for their inhibitory effects on APN and their antiproliferative activity against human cancer cell lines. One of the tripeptide derivatives, compound 14b , exhibited potent APN inhibitory activity with an IC₅₀ value of 12.2 μM, which is comparable to the positive control, bestatin (B1682670) (IC₅₀ of 7.3 μM). tandfonline.com Furthermore, compound 14b demonstrated significant antiproliferative activity against human cancer cell lines. tandfonline.com
The study highlighted that the incorporation of an amino acid to the L-isoserine structure, forming dipeptides or tripeptides, was a key factor in enhancing the inhibitory activity against APN. tandfonline.com The promising antiproliferative effects of these L-isoserine derivatives underscore the potential of this class of compounds, including this compound, as scaffolds for the development of novel anti-cancer agents. The structure-activity relationship (SAR) data from such studies are crucial for guiding the design of more potent and selective isoserine-based therapeutics.
Table 1: Antiproliferative Activity of a Key L-Isoserine Derivative
| Compound | Target Enzyme | IC₅₀ (μM) for APN Inhibition | Antiproliferative Activity | Reference |
|---|---|---|---|---|
| 14b (an L-isoserine tripeptide derivative) | Aminopeptidase N (APN/CD13) | 12.2 | Potent activity against human cancer cell lines | tandfonline.com |
| Bestatin (positive control) | Aminopeptidase N (APN/CD13) | 7.3 | Known antiproliferative agent | tandfonline.com |
Phosphopeptide-Mimetic Activity and STAT Pathway Modulation
The Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cell growth, differentiation, and survival. The phosphorylation of STAT proteins, particularly on tyrosine and serine residues, is a key step in their activation. Most vertebrate STATs contain a serine phosphorylation site within their C-termini, and mutation of this serine to alanine (B10760859) can alter the transcriptional activity of the STAT protein. nih.gov This highlights the importance of serine phosphorylation in modulating STAT signaling.
The structural similarity of isoserine to phosphoserine suggests that isoserine-containing compounds could act as phosphopeptide mimetics. These mimetics could potentially interact with the SH2 domains of STAT proteins, which are known to bind to phosphotyrosine-containing peptides, or other domains that recognize phosphoserine. By mimicking the phosphorylated state, isoserine derivatives could modulate the dimerization and transcriptional activity of STAT proteins, thereby affecting the expression of downstream target genes involved in cell proliferation and survival. nih.govfrontiersin.org
While direct evidence of this compound acting as a phosphopeptide mimetic to modulate the STAT pathway is not yet available in the scientific literature, the concept remains a compelling area for future investigation. The development of potent and selective STAT3 inhibitors is an active area of cancer research, and isoserine-based compounds could offer a novel chemical scaffold for designing such inhibitors. nih.govfrontiersin.orgnih.gov
Biochemical Assay Development Utilizing Isoserine Esters
Isoserine esters, including the benzyl ester, can serve as valuable tools in the development of biochemical assays, particularly for studying enzyme kinetics and inhibition. A relevant example is the use of O-acyl-L-serines as substrates for enzymes such as tryptophanase and tyrosine phenol-lyase. nih.gov
In one study, O-benzoyl-L-serine was synthesized and found to be an excellent substrate for β-elimination and β-substitution reactions catalyzed by these enzymes. The synthesis of O-benzoyl-L-serine involved the use of L-serine benzyl ester as a key intermediate. Specifically, the cesium salt of tBoc-L-serine was reacted with benzyl bromide to produce tBoc-L-serine benzyl ester in high yield. This intermediate was then acylated with benzoyl chloride and subsequently deprotected to yield O-benzoyl-L-serine hydrochloride. nih.gov
This synthetic route and the subsequent use of the O-benzoyl-L-serine in enzymatic assays demonstrate the utility of serine benzyl esters in creating probes for biochemical studies. The benzyl ester group serves as a protecting group during synthesis and can influence the substrate's affinity for the enzyme. nih.gov The study found that the aromatic ring of the O-benzoyl-L-serine contributed to lowering the transition-state barrier for the enzymatic reactions. nih.gov These findings suggest that (S)-Isoserine benzyl ester could be similarly employed to synthesize novel substrates for various enzymes, aiding in the development of new biochemical assays and the screening of potential enzyme inhibitors.
Advanced Analytical and Spectroscopic Characterization for Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the elemental composition of (S)-Isoserine benzyl (B1604629) ester, hydrochloride. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a molecular formula that distinguishes it from other compounds with the same nominal mass.
For the free base form of (S)-Isoserine benzyl ester (C₁₀H₁₃NO₃), the exact mass can be calculated. In HRMS analysis, the compound is typically observed as its protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value. A minimal difference between the experimental and calculated mass, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition. This level of accuracy is critical for distinguishing between potential isobaric impurities and confirming the identity of the target compound.
Table 1: Theoretical HRMS Data for (S)-Isoserine benzyl ester
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.0968 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of (S)-Isoserine benzyl ester, hydrochloride in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the precise connectivity of atoms and infer stereochemical details.
¹H-NMR Analysis for Proton Environments
Proton NMR (¹H-NMR) provides detailed information about the chemical environment of each proton in the molecule. The spectrum displays distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons on the isoserine backbone (α-CH, β-CH₂, and exchangeable protons of the amine and hydroxyl groups). The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign them to specific protons. For instance, the aromatic protons typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet or a pair of doublets, while the protons on the chiral backbone (α-CH and β-CH₂) will show characteristic multiplets with coupling constants that can provide conformational information. unimi.it
Table 2: Representative ¹H-NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.35 | multiplet | 5H |
| Benzylic (O-CH₂) | ~5.20 | singlet | 2H |
| α-CH | ~4.30 | triplet/multiplet | 1H |
| β-CH₂ | ~3.90 | doublet/multiplet | 2H |
| Amine (NH₃⁺) | Variable (broad) | singlet | 3H |
| Hydroxyl (OH) | Variable (broad) | singlet | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Exchangeable protons (NH₃⁺, OH) may not always be observed or may appear as broad signals depending on the solvent (e.g., D₂O vs. DMSO-d₆).
¹³C-NMR and Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. Key signals include the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the α- and β-carbons of the isoserine core. organicchemistrydata.org
Two-dimensional (2D) NMR experiments are indispensable for confirming the complete structural assignment.
COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as tracing the connectivity from the α-proton to the β-protons on the isoserine backbone. acs.orgugm.ac.id
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) experiments correlate directly bonded protons and carbons, definitively assigning the proton signal to its corresponding carbon atom. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as linking the benzylic protons to the ester carbonyl carbon. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry and preferred conformations in solution. ugm.ac.id
Through the combined interpretation of these NMR experiments, the complete covalent structure and relative stereochemistry of this compound can be unequivocally determined.
Optical Rotation Measurement for Enantiomeric Purity Assessment
Optical rotation is a key physical property used to characterize chiral molecules and assess their enantiomeric purity. As an enantiomerically pure compound, this compound will rotate the plane of polarized light in a specific direction. The measurement is reported as the specific rotation [α], which is a standardized value.
The specific rotation for L-Serine benzyl ester hydrochloride (the (S)-enantiomer) has been reported as -11.9° to -12° when measured at a concentration (c) of 4 g/100mL in water, using the sodium D-line (589 nm). thermofisher.com This negative sign indicates that it is levorotatory. A measured value close to this literature value is a strong indicator of high enantiomeric purity. Conversely, a value closer to zero would suggest the presence of the dextrorotatory (R)-enantiomer, indicating racemization or contamination.
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. Using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), a single sharp peak should be observed for the pure compound. The area of this peak relative to the total area of all peaks in the chromatogram allows for the precise quantification of chemical purity.
For stereochemical analysis, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation into two distinct peaks. chromatographyonline.comnih.gov Polysaccharide-based phases are commonly used for this purpose. phenomenex.com By analyzing a sample of this compound on a chiral column, one can:
Confirm the identity of the major peak by comparing its retention time to a reference standard.
Detect and quantify the presence of the (R)-enantiomer impurity.
Calculate the enantiomeric excess (ee), which is a direct measure of the compound's stereochemical purity.
This method is highly sensitive and is considered a standard for quality control in the synthesis of chiral compounds. unimi.itresearchgate.net
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govwikipedia.orgspringernature.com While spectroscopic methods like NMR determine the structure in solution, X-ray crystallography provides a precise map of atomic positions in the solid crystalline state. nih.gov
For this technique to be applied, a suitable single crystal of this compound must be grown. stackexchange.com If successful, the diffraction data collected can be used to solve the crystal structure. The resulting model reveals precise bond lengths, bond angles, and torsion angles. Crucially, through the use of anomalous dispersion, the technique can unambiguously determine the absolute stereochemistry of the chiral center, confirming it as the (S)-configuration without reference to any other chiral substance. nih.govnih.gov This makes it the gold standard for assigning absolute configuration. wikipedia.org
Theoretical and Computational Studies
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as an isoserine derivative, might bind to a biological target, typically a protein or enzyme. frontiersin.org These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. frontiersin.orgnih.gov By simulating the interaction between the ligand and the receptor's binding site, researchers can estimate the binding affinity and identify key intermolecular forces, such as hydrogen bonds, ionic interactions, and van der Waals forces, that stabilize the complex. frontiersin.org
While specific docking studies for (S)-Isoserine benzyl (B1604629) ester, hydrochloride were not prominently available, research on related isoserine analogs provides valuable insights into their potential biological targets and binding modes. For instance, a series of L-isoserine derivatives were synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN)/CD13, an enzyme implicated in cancer progression. nih.gov Computational models suggest that these derivatives interact with key residues within the enzyme's active site, leading to potent inhibitory activity. nih.gov
Docking studies on other, structurally distinct, benzyl esters targeting various receptors have identified common interaction patterns. For example, studies on hydroxylated arecaidine (B1214280) esters targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) revealed that hydroxylated motifs could form additional hydrogen bonds within the orthosteric binding site. mdpi.com Similarly, docking of N-benzyl isatin (B1672199) oximes into the c-Jun N-terminal kinase (JNK3) revealed that bulky groups on the N-substituent are favored for interacting with hydrophobic residues like Ile70 and Ala151, while hydrogen bond donors on the isatin ring can interact with charged residues such as Glu147. researchgate.net These examples highlight the type of detailed interaction analysis that molecular docking can provide, guiding the rational design of more potent and selective inhibitors. researchgate.net
The general process involves creating a 3D model of the target protein and then computationally "placing" the ligand into the active site in various orientations to find the most stable binding pose, which corresponds to the lowest binding energy. researchgate.netnih.gov
Table 1: Representative Ligand-Target Interactions from Docking Studies of Related Compounds
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| N-benzyl isatin oximes | JNK3 | Ile70, Asp150, Ala151, Asn152, Ser193 | Hydrophobic Interaction |
| N-benzyl isatin oximes | JNK3 | Glu147 | Hydrogen Bond |
| L-isoserine derivatives | Aminopeptidase N (APN)/CD13 | Active site residues | Enzyme Inhibition |
| Hydroxylated arecaidine esters | M1 Muscarinic Receptor | Asp110, Ser114 | Hydrogen Bond |
Prediction of Substrate Acceptance and Activities in Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and environmentally friendly conditions. osti.gov A significant challenge in this field is predicting which molecules (substrates) an enzyme will accept and transform. osti.govbiorxiv.org Computational methods, particularly those employing machine learning and deep learning, are emerging as powerful tools to address this challenge. nih.govyoutube.com
These advanced computational models can predict enzyme-substrate interactions without the need for extensive experimental screening. nih.gov One innovative approach uses a multimodal transformer network, a type of deep learning architecture, that processes both the enzyme's amino acid sequence and the chemical structure of the potential substrate simultaneously. youtube.com This allows the model to learn the complex interplay of structural and functional features that determine whether an enzyme-substrate pair will react. youtube.com
Another strategy combines structural modeling, ligand docking, and the physicochemical properties of both the enzyme and the substrate to train machine learning models. osti.gov For example, a model developed to predict the substrate scope of bacterial nitrilases used this combined approach. The model was trained on a relatively small, targeted set of experimental data and could accurately predict which nitrile compounds would be accepted as substrates by different enzymes in the family. osti.gov Such predictive models are invaluable for elucidating new biosynthetic pathways and for engineering enzymes with novel specificities. nih.govsorbonne-universite.fr
These computational tools significantly accelerate the annotation of enzymes with unknown functions and guide the design of biocatalytic processes for synthesizing valuable chemicals. osti.govyoutube.com
Table 2: Modern Computational Approaches for Predicting Enzyme-Substrate Interactions
| Method | Input Data | Application | Key Advantage |
| Machine Learning (e.g., Gradient Boosting, SVMs) | Enzyme sequence/structure, substrate molecular descriptors | Predicts substrate specificity and enzyme activity | Can be trained on relatively small, targeted datasets to make accurate predictions for related enzymes and substrates. osti.govnih.gov |
| Deep Learning (e.g., Transformer Networks) | Enzyme amino acid sequence, small molecule strings (e.g., SMILES) | General prediction of enzyme-substrate pairs across diverse enzyme families | Processes protein and molecule data simultaneously, capturing complex interaction features without prior knowledge of non-substrates. youtube.com |
| Homologous Sequence Analysis | Multiple sequence alignments of enzyme families | Identifies key residues responsible for functional differences and substrate specificity | Enables rapid and objective identification of critical amino acids for protein engineering. biorxiv.org |
Conformational Analysis of Isoserine Derivatives
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation around its single bonds. biomedres.uscwu.edu Computational chemistry is particularly well-suited for this task, allowing for the exploration of a molecule's entire conformational space to identify low-energy, stable structures. researchgate.net
A detailed computational investigation of L-isoserine, the parent amino acid of the title compound, has been performed to map its conformational landscape. researchgate.net By systematically varying the dihedral angles and using quantum mechanical calculations (specifically, at the B3LYP/aug-cc-pVDZ level of theory), researchers identified 54 distinct stable conformers. researchgate.net
Table 3: Relative Free Gibbs Energies (ΔG) of the Eight Most Stable Conformers of L-Isoserine
| Conformer | ΔG (kJ mol⁻¹) at B3LYP/aug-cc-pVTZ | ΔG (kJ mol⁻¹) at MP2/aug-cc-pVTZ |
| 1 | 0.00 | 0.00 |
| 2 | 0.79 | 0.84 |
| 3 | 1.80 | 1.97 |
| 4 | 2.55 | 2.47 |
| 5 | 3.10 | 3.68 |
| 6 | 3.51 | 3.51 |
| 7 | 3.68 | 4.39 |
| 8 | 4.14 | 4.52 |
Data sourced from a computational study on L-isoserine. The ΔG values are relative to the most stable conformer (Conformer 1). researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Pre-clinical Therapeutic Candidates
The isoserine scaffold is a foundational component in the synthesis of novel molecules with significant therapeutic potential. As a non-proteinogenic amino acid, its incorporation into peptide-like structures can confer resistance to enzymatic degradation, a desirable trait for drug candidates. ontosight.ai Research is actively exploring its use in developing new treatments for a range of diseases, including cancer and infectious diseases. ontosight.ainih.gov
One major area of application is in the development of anticancer agents. L-isoserine dipeptide and tripeptide derivatives have been synthesized and identified as potent inhibitors of Aminopeptidase (B13392206) N (APN/CD13), a cell-surface enzyme that is over-expressed in various tumor cells and plays a critical role in tumor invasion and angiogenesis. nih.gov Certain derivatives have demonstrated inhibitory activity comparable to or better than the control compound Bestatin (B1682670), marking them as promising lead compounds for future anticancer drug development. nih.govnih.gov
Furthermore, the isoserine framework has been integral to creating hybrid molecules for treating infectious diseases. For example, hybrid compounds incorporating an N-benzoyl-3-phenylisoserine moiety have been synthesized and tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Some of these novel compounds exhibited nanomolar efficacy, surpassing the activity of established antimalarial drugs.
The versatility of (S)-isoserine as a chiral building block also extends to the synthesis of peptidomimetics and other complex molecules with potential biological activity. nih.gov Its use allows for the creation of structurally diverse compounds that can be screened for various therapeutic applications, underscoring its importance in the pre-clinical drug discovery landscape. ontosight.ai
| Derivative Class | Therapeutic Target | Key Finding | Potential Application |
|---|---|---|---|
| L-Isoserine Tripeptides | Aminopeptidase N (APN/CD13) | Compound 16l showed an IC₅₀ of 2.51 µM, outperforming the control Bestatin (IC₅₀ = 6.25 µM). nih.gov | Anticancer Agents |
| L-Isoserine Dipeptides | Aminopeptidase N (APN/CD13) | Compound 14b exhibited an IC₅₀ of 12.2 µM and potent antiproliferative activity against cancer cell lines. nih.gov | Anticancer Agents |
| N-Benzoyl-3-phenylisoserine Hybrids | Plasmodium falciparum | Hybrid compounds showed nanomolar IC₅₀ values, proving 3- to 4-fold more active than dihydroartemisinin. | Antimalarial Agents |
Exploration of Novel Stereoselective Transformations and Methodologies
(S)-Isoserine benzyl (B1604629) ester, hydrochloride serves as a valuable starting material for developing new stereoselective synthetic methods, which are crucial for producing enantiomerically pure compounds for the pharmaceutical industry. nih.govnih.gov A significant area of research is its use in the synthesis of β²,²-amino acids—β-amino acids with a quaternary stereocenter at the α-position. These are challenging molecules to synthesize but are highly sought after for their applications in medicinal chemistry and peptidomimetics. nih.gov
A key methodology involves the transformation of protected (S)-isoserine derivatives into chiral bicyclic N,O-acetals. nih.gov These intermediates undergo highly diastereoselective alkylation at the α-position. nih.gov Remarkably, the stereochemical outcome—either retention or inversion of configuration—can be controlled based on the relative configuration of the stereocenters in the bicyclic system. nih.govacs.org Subsequent hydrolysis of these alkylated intermediates provides access to a variety of enantiopure α-alkylisoserine derivatives. nih.gov
Another powerful strategy employs isoserine-derived cyclic sulfamidates as synthetic intermediates. nih.govacs.org These five-membered rings are excellent platforms for regio- and stereoselective nucleophilic ring-opening reactions. This approach has been used to introduce a range of functional groups at the α-position with high stereocontrol, leading to diverse and complex β²,²-amino acids that would be difficult to access through other means. nih.govacs.org
These methodologies highlight the role of the isoserine scaffold not just as a passive chiral building block but as an active participant in directing the stereochemical course of reactions. nih.govnumberanalytics.com Future research will likely focus on expanding the scope of these transformations to create an even wider array of complex chiral molecules and to integrate these methods into the synthesis of natural products and drug candidates. numberanalytics.com
| Methodology | Key Intermediate | Transformation | Product Class | Key Advantage |
|---|---|---|---|---|
| Diastereoselective Alkylation | Chiral Bicyclic N,O-acetals | Alkylation at the α-carbon | α-Alkylisoserines | Controllable stereochemistry (retention or inversion). nih.gov |
| Nucleophilic Ring-Opening | Five-membered Cyclic Sulfamidates | Regioselective opening with nucleophiles | α-Heterofunctionalized β-alanines | Access to diverse, highly functionalized β²,²-amino acids. nih.govacs.org |
Integration into Advanced Drug Discovery Pipelines (Pre-clinical Hit-to-Lead Optimization)
In modern drug discovery, the journey from an initial "hit" compound identified in a high-throughput screen to a viable "lead" candidate is a critical and resource-intensive phase known as hit-to-lead (H2L) optimization. upmbiomedicals.com This process involves synthesizing and testing numerous analogues of the hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com Chiral building blocks like (S)-Isoserine benzyl ester, hydrochloride are indispensable tools in this phase. enamine.net
The importance of chirality in drug design cannot be overstated, as biological targets such as enzymes and receptors are themselves chiral. enamine.net The interaction between a drug and its target is often highly stereospecific, meaning that one enantiomer of a drug may be highly active while the other is significantly less active or even detrimental. enamine.net Therefore, during H2L optimization, it is crucial to synthesize single, well-defined stereoisomers to establish a clear structure-activity relationship (SAR).
(S)-Isoserine benzyl ester provides medicinal chemists with a stereochemically defined scaffold. By incorporating this building block, they can systematically modify other parts of a hit molecule and confidently attribute any changes in biological activity to those specific modifications, rather than to ambiguity in stereochemistry. This accelerates the optimization process and leads to the identification of more refined lead compounds. upmbiomedicals.com
For example, in the development of kinase inhibitors, researchers might identify an initial hit from screening. In the H2L phase, they would synthesize analogues where different chemical groups are attached to a core scaffold. If that scaffold is built using a chiral piece like isoserine, the resulting compounds will have a fixed stereocenter, allowing for a precise evaluation of how each new group affects kinase binding and inhibition. researchgate.net The use of enantiomerically pure building blocks is a foundational strategy for reducing attrition rates and increasing the probability of success in the expensive downstream phases of pre-clinical and clinical development. enamine.netresearchgate.net
| Drug Discovery Phase | Application of (S)-Isoserine Benzyl Ester | Rationale / Benefit |
|---|---|---|
| Hit-to-Lead (H2L) | Synthesis of focused analogue libraries | Provides a stereochemically defined scaffold for systematic Structure-Activity Relationship (SAR) studies. enamine.net |
| Lead Optimization | Creation of advanced drug candidates | Ensures enantiomeric purity, which is critical for improving potency, selectivity, and safety profiles. upmbiomedicals.com |
| Pre-clinical Development | Synthesis of scale-up batches for testing | A reliable source of chirality for producing the final, single-enantiomer drug candidate for in-depth studies. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing (S)-Isoserine benzyl ester hydrochloride with high enantiomeric purity?
Methodological Answer:
- The synthesis typically involves coupling the (S)-isoserine moiety with benzyl alcohol via esterification under mild acidic conditions. To ensure enantiomeric purity, chiral resolution techniques such as crystallization with diastereomeric salts or chromatography using chiral stationary phases (e.g., cellulose-based columns) are recommended .
- Protection of the hydroxyl group on isoserine using acetyl or benzyl groups during synthesis can prevent racemization . Post-synthesis, validate enantiopurity via chiral HPLC with UV detection at 220 nm, comparing retention times to certified reference standards .
Q. Which analytical techniques are most reliable for confirming the structure and purity of (S)-Isoserine benzyl ester hydrochloride?
Methodological Answer:
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to separate isomers. Quantify (Z)- and (E)-isomers using peak area ratios and validate against USP reference standards .
- FTIR and NMR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and hydrochloride (N-H stretch at 2500–3000 cm⁻¹) functional groups. ¹H NMR should show benzyl protons as a singlet at δ 5.1–5.3 ppm .
- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to assess hygroscopicity and storage stability .
Q. How should (S)-Isoserine benzyl ester hydrochloride be stored to maintain stability in laboratory settings?
Methodological Answer:
- Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis and oxidation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track impurity profiles using HPLC .
- Avoid long-term storage in polar solvents (e.g., DMSO, water) due to ester hydrolysis risks. Prefer anhydrous acetonitrile or dichloromethane for stock solutions .
Advanced Research Questions
Q. How can researchers address stereochemical instability during the synthesis of (S)-Isoserine benzyl ester hydrochloride?
Methodological Answer:
- Racemization often occurs at the β-hydroxy group. To mitigate this:
- Use low-temperature (–10°C) reaction conditions during esterification.
- Introduce steric hindrance via bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl group .
- Monitor stereochemical integrity using circular dichroism (CD) spectroscopy or polarimetry. Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +20° for pure (S)-isomer) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies involving (S)-Isoserine derivatives?
Methodological Answer:
- Bioavailability Testing : Assess metabolic stability in liver microsomes to identify hydrolysis or oxidation pathways. For example, esterase-mediated cleavage of the benzyl group may reduce in vivo efficacy .
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across assays. Discrepancies may arise from tissue-specific esterase activity or plasma protein binding .
- Imaging-Based Validation : For cellular uptake studies, employ fluorescence-labeled analogs (e.g., dansyl derivatives) to track subcellular localization .
Q. How can coupling reactions involving (S)-Isoserine benzyl ester hydrochloride be optimized for peptide mimetic synthesis?
Methodological Answer:
- Linker Selection : Use triazole or amide linkers for stability in physiological pH. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields stable triazole conjugates .
- Activation Reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation. Monitor coupling efficiency via LC-MS to detect unreacted starting materials .
- Scale-Up Considerations : Optimize solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 0.1 eq. DMAP) to minimize side reactions in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
